![molecular formula C23H25FN4O5S2 B2639643 3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392298-74-7](/img/structure/B2639643.png)
3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H25FN4O5S2 and its molecular weight is 520.59. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Activity : Compounds in the thiadiazole series, similar to the specified chemical, have been found to exhibit sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these substances have shown antifungal activity against Candida albicans, indicating their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).
Synthesis and Chemical Properties
Synthesis of Derivatives : Research has shown the possibility of synthesizing various derivatives of thiadiazole, a related chemical structure, by using different chemical processes. These derivatives have potential applications in the development of new pharmaceutical compounds (Shlenev et al., 2017).
Complex Formation and Characterization : A study on the synthesis of thiadiazolobenzamide and its complexes with metals like Ni and Pd provided insights into the chemical properties and potential applications of these complexes. Such studies are crucial in understanding the reactivity and applications of these compounds in various fields, including material science (Adhami et al., 2012).
Biological and Pharmacological Studies
Larvicidal and Antimicrobial Activities : The potential use of thiadiazole derivatives in controlling mosquito populations and their antimicrobial properties have been explored. This opens up avenues for the development of new insecticides and antimicrobial agents (Kumara et al., 2015).
Antitubercular Agents : Research on the synthesis of triazines, which are structurally related to the specified compound, has demonstrated their potential as antitubercular agents. This highlights the compound's relevance in addressing tuberculosis and related infections (Kidwai et al., 1998).
Crystal Structure and Biological Studies : Understanding the crystal structure of related derivatives can provide insights into the potential biological applications of these compounds. Studies have also evaluated their antioxidant and antibacterial properties, indicating their potential in pharmaceutical research (Karanth et al., 2019).
Nematocidal Activity : Some derivatives have shown promising nematocidal activity, suggesting potential applications in agriculture for controlling nematode infestations (Liu et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 3,4,5-triethoxy-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is the CXCR7 receptor . This receptor plays a crucial role in various biological processes, including immune response and cancer progression .
Mode of Action
3,4,5-triethoxy-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide acts as a highly potent agonist of the CXCR7 receptor . It induces the recruitment of β-arrestin2 to the CXCR7, followed by internalization of the receptor . This compound is also considered a selective inhibitor of CXCR4 (C-X-C motif chemokine receptor 4) .
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O5S2/c1-4-31-17-11-14(12-18(32-5-2)20(17)33-6-3)21(30)26-22-27-28-23(35-22)34-13-19(29)25-16-10-8-7-9-15(16)24/h7-12H,4-6,13H2,1-3H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUACPFRMSYBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

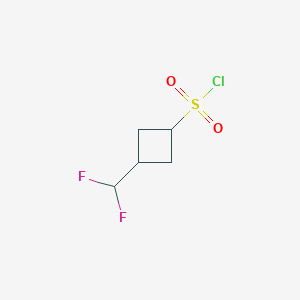

![8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2639563.png)
![4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2639566.png)
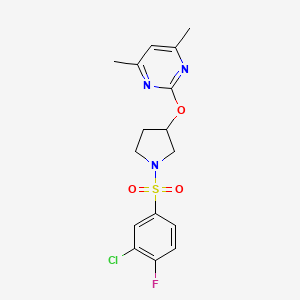
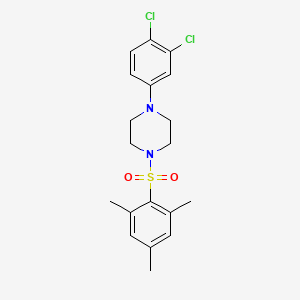
![4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639570.png)
![{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2639571.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2639573.png)
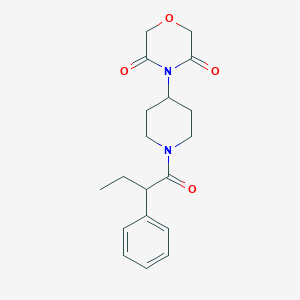
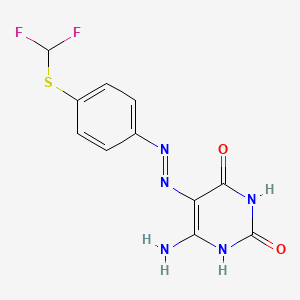
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2639579.png)
![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2639582.png)
![2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2639583.png)